molecular formula C9H11F6NO3 B12618555 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;morpholine CAS No. 921603-24-9

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;morpholine

Cat. No.: B12618555
CAS No.: 921603-24-9
M. Wt: 295.18 g/mol
InChI Key: PTYJYUUVDBNFKX-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropentane-2,4-dione: is a fluorinated diketone compound with the molecular formula C5H2F6O2 . It is also known by other names such as hexafluoroacetylacetone and 1,3-bis(trifluoromethyl)propane-1,3-dione . This compound is characterized by its high volatility and strong chelating properties, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through the fluorination of acetylacetone. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced fluorination techniques and equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chelation: Metal salts such as copper(II) chloride (CuCl2) or nickel(II) nitrate (Ni(NO3)2) are commonly used reagents.

    Hydration: Water or aqueous solutions under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. This chelation process is driven by the strong electron-withdrawing effects of the fluorine atoms, which enhance the compound’s affinity for metal ions . The resulting metal complexes are highly stable and can participate in various catalytic and biochemical processes.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2,4-pentanedione
  • 1,1,1,3,3,3-Hexafluoro-2-propanone
  • 1,1,1,5,5,5-Hexafluoro-3-pentanone

Comparison: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high degree of fluorination, which imparts exceptional stability and volatility compared to other similar compounds. Its strong chelating properties and ability to form stable metal complexes make it particularly valuable in catalysis and material science .

Properties

CAS No.

921603-24-9

Molecular Formula

C9H11F6NO3

Molecular Weight

295.18 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;morpholine

InChI

InChI=1S/C5H2F6O2.C4H9NO/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-6-4-2-5-1/h1H2;5H,1-4H2

InChI Key

PTYJYUUVDBNFKX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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